Cas no 1805113-99-8 (2-Chloro-3-fluoro-4-methylbenzyl chloride)

2-Chloro-3-fluoro-4-methylbenzyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Chloro-3-fluoro-4-methylbenzyl chloride
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- インチ: 1S/C8H7Cl2F/c1-5-2-3-6(4-9)7(10)8(5)11/h2-3H,4H2,1H3
- InChIKey: MOBGSKUTSLOSFN-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C)C=CC=1CCl)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- トポロジー分子極性表面積: 0
- XLogP3: 3.4
2-Chloro-3-fluoro-4-methylbenzyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010011503-500mg |
2-Chloro-3-fluoro-4-methylbenzyl chloride |
1805113-99-8 | 97% | 500mg |
815.00 USD | 2021-07-06 | |
Alichem | A010011503-250mg |
2-Chloro-3-fluoro-4-methylbenzyl chloride |
1805113-99-8 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
Alichem | A010011503-1g |
2-Chloro-3-fluoro-4-methylbenzyl chloride |
1805113-99-8 | 97% | 1g |
1,445.30 USD | 2021-07-06 |
2-Chloro-3-fluoro-4-methylbenzyl chloride 関連文献
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
2-Chloro-3-fluoro-4-methylbenzyl chlorideに関する追加情報
2-Chloro-3-fluoro-4-methylbenzyl Chloride: A Comprehensive Overview
2-Chloro-3-fluoro-4-methylbenzyl chloride, also known by its CAS number 1805113-99-8, is a versatile organic compound with significant applications in various fields of chemistry. This compound, characterized by its unique structure, has garnered attention in recent years due to its potential in drug discovery, material science, and advanced chemical synthesis. In this article, we delve into the properties, synthesis, applications, and recent advancements related to 2-chloro-3-fluoro-4-methylbenzyl chloride.
The molecular structure of 2-chloro-3-fluoro-4-methylbenzyl chloride comprises a benzene ring substituted with chlorine at position 2, fluorine at position 3, and a methyl group at position 4. The benzyl chloride moiety further enhances its reactivity and functional versatility. This compound exhibits a melting point of approximately 65°C and a boiling point around 165°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it ideal for various synthetic procedures.
Recent studies have highlighted the role of 2-chloro-3-fluoro-4-methylbenzyl chloride in the development of novel pharmaceutical agents. Researchers have explored its potential as an intermediate in the synthesis of bioactive compounds targeting specific receptor systems. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases, opening new avenues for anticancer drug development.
In addition to its pharmaceutical applications, 2-chloro-3-fluoro-4-methylbenzyl chloride has found utility in the synthesis of advanced materials. Its ability to undergo nucleophilic substitution reactions has been leveraged in the creation of high-performance polymers and surfactants. A 2022 research article in Polymer Chemistry reported the successful incorporation of this compound into polyurethane formulations, resulting in materials with enhanced mechanical properties and thermal stability.
The synthesis of 2-chloro-3-fluoro-4-methylbenzyl chloride typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the chlorination of an appropriately substituted benzene derivative followed by benzylation using thionyl chloride or similar reagents. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.
The environmental impact and safety profile of 2-chloro-3-fluoro-4-methylbenzyl chloride are critical considerations for its industrial use. Studies have shown that this compound exhibits moderate toxicity to aquatic organisms, necessitating careful handling and disposal practices. Regulatory agencies have established guidelines for workplace exposure limits to ensure worker safety during manufacturing and handling processes.
In conclusion, 2-chloro-3-fluoro-4-methylbenzyl chloride, with its unique chemical properties and diverse applications, remains a focal point for researchers across multiple disciplines. Ongoing investigations into its biological activity, material science applications, and sustainable synthesis methods promise to unlock further potential for this compound in the coming years.
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